![molecular formula C15H19ClO5 B150144 Eupalinilide D CAS No. 757202-14-5](/img/structure/B150144.png)
Eupalinilide D
Overview
Description
Synthesis Analysis
The synthesis of Eupalinilide involves key transformations including a diastereoselective borylative enyne cyclization and a late-stage double allylic C–H oxidation . The synthetic route can access significant quantities in a single batch, employing reactions conducted on useful scales in a single vessel .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Eupalinilide include a diastereoselective borylative enyne cyclization and a late-stage double allylic C–H oxidation . Other reactions include adapted Luche reduction and aluminum-mediated epoxidation reactions to maximize the synthetic efficiency .Scientific Research Applications
Medicine and Pharmacy
Eupalinilide D is a natural product from Eupatorium lindleyanum . It can be used for research in the fields of medicine and pharmacy . It is soluble in chloroform, ethyl acetate, dimethylsulfoxide and other solvents, but insoluble in water .
Anti-TNBC Activity
Eupalinilide D is a sesquiterpene lactone, a class of compounds rich in the genus Eupatorium L. These compounds have a broad range of significant pharmacological activities . Specifically, they have been reported to effectively inhibit TNBC (Triple-negative breast cancer) cells in vitro . TNBC is a subgroup of breast cancer that exhibits an aggressive phenotype and lower survival rate in clinic .
Hematopoietic Stem/Progenitor Cell Research
Eupalinilide D has the remarkable property of inhibiting hematopoietic stem/progenitor cell differentiation in cell culture, driving progenitor expansion . This makes it a valuable compound for research in the field of hematopoiesis.
Anti-Inflammatory Activity
Sesquiterpene lactones, such as Eupalinilide D, are known for their anti-inflammatory properties . They can be used in research studying inflammation and related diseases .
Antibiotic Research
Eupalinilide D, as a sesquiterpene lactone, has antibiotic properties . It can be used in research focused on the development of new antibiotics .
Antitrypanosomal Activity
Sesquiterpene lactones, including Eupalinilide D, have antitrypanosomal effects . This makes them useful in research on Trypanosoma, a genus of parasites that cause diseases such as sleeping sickness .
Cell Cytotoxicity
Eupalinilide D, as a sesquiterpene lactone, has cell cytotoxic effects . It can be used in research studying cell death and related processes .
Antitumor Activity
Sesquiterpene lactones, such as Eupalinilide D, are known for their antitumor properties . They can be used in research studying tumor growth and related diseases .
Mechanism of Action
Target of Action
Eupalinilide D is a natural product isolated from Eupatorium lindleyanum . It is a type of sesquiterpene lactone, a class of compounds known for their broad range of significant pharmacological activities
Mode of Action
Eupalinilide D, like other sesquiterpene lactones, is a Michael addition acceptor . This means that its electrophilic moiety can react with the nucleophilic residues of the relevant active site, leading to a variety of bioactivities . This interaction with its targets results in changes at the molecular level, which can lead to various biological effects.
Biochemical Pathways
It is known that michael addition acceptors can develop covalent modification of nucleophilic targets through their michael acceptor properties, affecting a range of entities from transcription factors to various enzymes and receptors .
Result of Action
It is known that sesquiterpene lactones, including eupalinilide d, have a broad range of significant pharmacological activities, such as anti-inflammatory, antibiotic, antitumor, antitrypanosomal, and cell cytotoxic effects .
Action Environment
It is known that the genus eupatorium l, from which Eupalinilide D is derived, is indigenous to China , suggesting that the compound may be adapted to certain environmental conditions.
properties
IUPAC Name |
(3aR,4R,6R,6aS,7R,9aR,9bR)-6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO5/c1-6-3-8(17)12-10(6)13-11(7(2)14(19)21-13)9(18)4-15(12,20)5-16/h3,8-13,17-18,20H,2,4-5H2,1H3/t8-,9-,10+,11-,12-,13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRJLCSYIQFLDS-DKLFCYGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2C1C3C(C(CC2(CCl)O)O)C(=C)C(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H]2[C@H]1[C@@H]3[C@@H]([C@@H](C[C@@]2(CCl)O)O)C(=C)C(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eupalinilide D |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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